molecular formula C4H8ClF2N B8221443 (2S)-3,3-difluoro-2-methylazetidine hydrochloride

(2S)-3,3-difluoro-2-methylazetidine hydrochloride

Cat. No.: B8221443
M. Wt: 143.56 g/mol
InChI Key: UZRHEOUHFFMYKB-DFWYDOINSA-N
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Description

(2S)-3,3-Difluoro-2-methylazetidine hydrochloride is a chemical compound with significant interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of difluoromethylation reagents, which can be introduced through various chemical reactions such as nucleophilic substitution or radical chemistry . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of (2S)-3,3-difluoro-2-methylazetidine hydrochloride may involve large-scale difluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(2S)-3,3-Difluoro-2-methylazetidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include difluoromethylation reagents, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pressures, and the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation reactions may yield difluoromethylated azetidine derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated derivatives .

Scientific Research Applications

(2S)-3,3-Difluoro-2-methylazetidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of (2S)-3,3-difluoro-2-methylazetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

    3,3-Difluoroazetidine: Similar in structure but lacks the methyl group.

    2-Methylazetidine: Lacks the difluoromethyl group.

    3-Fluoro-2-methylazetidine: Contains only one fluorine atom.

Uniqueness

The combination of these features makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

(2S)-3,3-difluoro-2-methylazetidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2N.ClH/c1-3-4(5,6)2-7-3;/h3,7H,2H2,1H3;1H/t3-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRHEOUHFFMYKB-DFWYDOINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(CN1)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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